4-[(2-chloro-6-methylpyrimidin-4-yl)sulfanyl]-N-ethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE is a complex organic compound that features a pyrimidine ring, a triazine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE typically involves multiple steps:
Formation of the Pyrimidine Ring: The starting material, 2-amino-4-chloro-6-methylpyrimidine, is synthesized through the reaction of appropriate amines with chlorinated pyrimidine derivatives.
Formation of the Triazine Ring: The triazine ring is formed by reacting cyanuric chloride with morpholine under controlled conditions.
Coupling Reaction: The final step involves the coupling of the pyrimidine and triazine intermediates through a nucleophilic substitution reaction, facilitated by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Agrochemicals: This compound is explored for its potential use in the development of herbicides and pesticides.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of the target compound.
2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-Methylacetamide: A structurally related compound with similar chemical properties.
Uniqueness
N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE is unique due to its combination of pyrimidine, triazine, and morpholine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18ClN7OS |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-(2-chloro-6-methylpyrimidin-4-yl)sulfanyl-N-ethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H18ClN7OS/c1-3-16-12-19-13(22-4-6-23-7-5-22)21-14(20-12)24-10-8-9(2)17-11(15)18-10/h8H,3-7H2,1-2H3,(H,16,19,20,21) |
InChI Key |
ITCFBBMGEKSCEY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC2=NC(=NC(=C2)C)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.